methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13074-06-1, 5328-43-8, 18545-96-5 | |
| Record name | 1-DEOXY-L-GALACTITOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Fucitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
The synthesis of methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate typically involves multiple steps, starting with the functionalization of adamantane. One common method involves the methanolysis of adamantane derivatives to produce methyl adamantanecarboxylates . Industrial production methods often utilize radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups .
Chemical Reactions Analysis
Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various functional materials.
Biology: Adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine: These compounds are explored for their use in drug development, particularly for their ability to cross the blood-brain barrier.
Mechanism of Action
The mechanism of action of methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable structure that can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(Acetylamino)-4-(methylsulfanyl)butanoate (CAS 33280-93-2)
This ethyl ester analog shares structural similarities with the target compound but differs in two key regions:
- Adamantane vs. Acetyl Group: The replacement of the adamantane-1-carbonylamino group with an acetylamino moiety reduces steric bulk and lipophilicity. This likely decreases membrane permeability compared to the adamantane-containing compound.
- Ethyl vs. Methyl Ester : The ethyl ester may slightly enhance metabolic stability but reduce solubility in aqueous media relative to the methyl ester.
No analogous safety data exist for the adamantane derivative, but its higher lipophilicity suggests greater bioaccumulation risks.
Table 1: Structural and Physicochemical Comparison
| Property | Methyl 2-(Adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate | Ethyl 2-(Acetylamino)-4-(methylsulfanyl)butanoate |
|---|---|---|
| Molecular Weight | ~393.5 g/mol (estimated) | 247.34 g/mol |
| Key Functional Groups | Adamantane, thioether, methyl ester | Acetyl, thioether, ethyl ester |
| LogP (Predicted) | ~4.2 (highly lipophilic) | ~1.8 |
| Solubility in Water | Low | Moderate |
Sitagliptin and Related DPP-4 Inhibitors
However, the thioether and ester groups in the target compound may limit its oral bioavailability compared to sitagliptin’s optimized pharmacokinetic profile.
Biological Activity
Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate is a complex organic compound belonging to the class of adamantane derivatives. These compounds are noted for their structural stability and diverse biological activities, including antiviral, antibacterial, and potential anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantane core, which is a polycyclic hydrocarbon known for its unique three-dimensional structure. This characteristic contributes to the compound's ability to interact with various biological targets effectively. The presence of functional groups such as the carbonyl and methylthio groups enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The adamantane moiety allows for stable interactions with biological macromolecules, potentially inhibiting or modifying their functions. The mechanisms may include:
- Inhibition of Viral Replication : Adamantane derivatives are known to interfere with viral proteins, thereby inhibiting replication.
- Antibacterial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Properties : Some studies suggest that adamantane derivatives can induce apoptosis in cancer cells through various pathways.
Research Findings
Recent studies have highlighted the biological activities of this compound:
- Antiviral Activity : Research indicates that adamantane derivatives exhibit significant antiviral properties against viruses such as influenza. A study demonstrated that modifications in the adamantane structure could enhance antiviral efficacy by improving binding affinity to viral proteins .
- Antibacterial Properties : Another study reported that compounds similar to this compound displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that this compound could induce cell death in cancer cell lines, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other adamantane derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1,3-Dehydroadamantane | Antiviral | Inhibits viral protein function |
| Adamantane-1-carbonyl isothiocyanate | Antibacterial | Disrupts bacterial cell membranes |
| This compound | Antiviral, Antibacterial, Anticancer | Interacts with viral proteins and bacterial enzymes |
Case Studies
Several case studies have illustrated the effectiveness of adamantane derivatives:
Q & A
Q. What are the recommended methodologies for synthesizing methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate, and how can purity be optimized?
Answer: The synthesis typically involves coupling adamantane-1-carbonyl chloride with a methyl 4-methylsulfanyl-2-aminobutanoate precursor. Key steps include:
- Esterification : Use methanol and a strong acid catalyst (e.g., H₂SO₄) under reflux conditions to ensure complete conversion, as described for analogous esterifications in methyl 4-aminobutanoate synthesis .
- Amide Bond Formation : Employ carbodiimide coupling agents (e.g., DCC or EDC) to facilitate the reaction between the amine and carbonyl groups.
- Purification : Utilize column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer: A multi-technique approach is recommended:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for similar adamantane derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the adamantane and methylsulfanyl regions .
- IR Spectroscopy : Identify characteristic amide (1650–1700 cm⁻¹) and ester (1720–1740 cm⁻¹) stretches.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and validate experimental data .
Advanced Research Questions
Q. How can contradictory data in solubility and reactivity studies of this compound be resolved?
Answer: Contradictions often arise from solvent polarity or pH variations. Methodological solutions include:
- Controlled Solvent Systems : Test solubility in a standardized solvent series (e.g., DMSO, ethanol, hexane) at 25°C, reporting Hildebrand solubility parameters.
- pH-Dependent Studies : Use buffered solutions (pH 3–10) to assess hydrolysis stability of the ester and amide bonds. Monitor degradation via LC-MS .
- Cross-Validation : Compare results across labs using identical instrumentation (e.g., same NMR field strength) and replicate conditions from prior studies .
Q. What experimental designs are suitable for investigating the environmental fate of this compound?
Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab-Scale) :
- Hydrolysis/Kinetics : Use OECD Guideline 111 to assess stability in aqueous buffers (pH 4, 7, 9) under UV light.
- Partitioning : Measure logP (octanol-water) via shake-flask method.
- Phase 2 (Ecosystem Modeling) :
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., adamantane-1-carboxylic acid).
- Toxicity Screening : Conduct Daphnia magna acute toxicity tests (OECD 202) to estimate EC₅₀ values.
Q. How can researchers design multi-variable studies to evaluate biological activity without confounding effects?
Answer: Implement a split-plot design to isolate variables :
- Main Plots : Test concentration gradients (e.g., 1–100 µM).
- Subplots : Compare biological models (e.g., in vitro cell lines vs. in vivo zebrafish embryos).
- Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity).
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to differentiate treatment effects.
Q. What strategies validate the mechanism of action in antimicrobial studies?
Answer: Combine phenotypic and target-based assays:
- Phenotypic Screening : Use agar diffusion assays (nutrient agar, 37°C) to determine MIC values against Gram+/Gram- bacteria .
- Target Identification : Perform molecular docking (AutoDock Vina) against E. coli dihydrofolate reductase or S. aureus enoyl-ACP reductase.
- Resistance Studies : Passage bacteria for 20 generations under sub-MIC conditions to detect emergent resistance .
Methodological Considerations
Q. How should theoretical frameworks guide research on this compound’s supramolecular interactions?
Answer: Link studies to host-guest chemistry or hydrogen-bonding networks :
- Conceptual Basis : Apply retrosynthetic analysis to design adamantane-based host molecules for drug delivery.
- Experimental Alignment : Use isothermal titration calorimetry (ITC) to quantify binding constants with cyclodextrins .
Q. What are the best practices for reconciling computational predictions with experimental spectral data?
Answer:
- Step 1 : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-311++G** level.
- Step 2 : Simulate NMR chemical shifts with GIAO method; adjust for solvent effects (e.g., PCM model for DMSO).
- Step 3 : Compare experimental vs. calculated IR frequencies; scale factors (0.961–0.985) correct for anharmonicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
